molecular formula C16H26O10 B5065381 tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate

tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate

Cat. No. B5065381
M. Wt: 378.37 g/mol
InChI Key: ATNFJSUVNIWCQQ-UHFFFAOYSA-N
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Description

Tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate, also known as EDTB, is a chemical compound with a molecular formula of C14H20O10. It is a tetraester of butanetetracarboxylic acid and is used in various scientific research applications.

Mechanism of Action

Tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate acts as a chelating agent by forming coordinate bonds with metal ions. The carboxylate groups on tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate form bonds with metal ions, which allows for the removal of heavy metals from solutions. In addition, tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate has been shown to be an effective ligand for metal-based catalysts, which can be used in various organic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate. However, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment.

Advantages and Limitations for Lab Experiments

One advantage of using tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate in lab experiments is its ability to selectively remove heavy metal ions from solutions. This makes it useful in environmental and analytical chemistry applications. However, tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate has limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate. One area of interest is the development of new tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate-based ligands for metal-based catalysts. Another area of interest is the synthesis of tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate-based MOFs for use in gas storage and separation applications. Additionally, research on the environmental impact of tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate and its potential use in wastewater treatment is needed.

Synthesis Methods

Tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate can be synthesized through the reaction of butanetetracarboxylic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction produces tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

Tetraethyl 1,4-dihydroxy-1,1,4,4-butanetetracarboxylate has been used in various scientific research applications, including as a chelating agent for heavy metal ions, a complexing agent for rare earth metals, and a ligand for metal-based catalysts. It has also been used in the synthesis of metal-organic frameworks (MOFs) and as a building block for supramolecular chemistry.

properties

IUPAC Name

tetraethyl 1,4-dihydroxybutane-1,1,4,4-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O10/c1-5-23-11(17)15(21,12(18)24-6-2)9-10-16(22,13(19)25-7-3)14(20)26-8-4/h21-22H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNFJSUVNIWCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)(C(=O)OCC)O)(C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl 1,2-ethylene-bistartronate

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